molecular formula C22H15Cl3N2OS B2986055 6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-69-8

6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No. B2986055
CAS RN: 338965-69-8
M. Wt: 461.79
InChI Key: WCXYSYHKQSGFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C22H15Cl3N2OS and its molecular weight is 461.79. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, some newly synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel et al., 2010). Similarly, other quinazolinone compounds have demonstrated significant activity against various bacterial and fungal strains, suggesting a broad spectrum of possible antimicrobial applications (Patel & Patel, 2007).

Anticancer Activity

Research into quinazolinone derivatives has also extended into anticancer applications. For example, studies on 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase have shown remarkable activity against CNS SNB-75 cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi & Patel, 2013).

Enzymatic Activity Enhancement

Quinazolinone derivatives have also been explored for their ability to enhance enzymatic activities. A study demonstrated that certain thienoquinolinones significantly increased the activity of the α-amylase enzyme, suggesting potential applications in biotechnology and medical research (Abass, 2007).

Antihistaminic Agents

The synthesis and evaluation of quinazolinone derivatives as H1-antihistaminic agents have shown promising results. One study reported the synthesis of novel quinazolin-4(3H)-ones that protected animals from histamine-induced bronchospasm, indicating potential as non-ulcerogenic anti-inflammatory and antihistaminic agents (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

6-chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2OS/c1-13-5-2-3-8-19(13)27-20(12-29-21-16(24)6-4-7-17(21)25)26-18-10-9-14(23)11-15(18)22(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXYSYHKQSGFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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